Bienvenue dans la boutique en ligne BenchChem!

4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine

Antitubercular Mycobacterium tuberculosis Enoyl-ACP reductase

4-Benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine (CAS 1251566-51-4) is catalogued as a synthetic small molecule with a molecular formula of C₂₂H₂₂ClN₃O₂ and a molecular weight of 395.9 g/mol. As per vendor technical descriptions, the compound incorporates a piperidine ring, a 4,5-dihydro-1H-imidazole (imidazoline) moiety, and both benzyl and 4-ethylbenzoyl substituents.

Molecular Formula C22H22ClN3O2
Molecular Weight 395.89
CAS No. 1251566-51-4
Cat. No. B2482740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine
CAS1251566-51-4
Molecular FormulaC22H22ClN3O2
Molecular Weight395.89
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C
InChIInChI=1S/C22H22ClN3O2/c1-13-4-3-5-15(10-13)24-20(27)12-26-9-8-19-17(11-26)22(28)16-6-7-18(23)14(2)21(16)25-19/h3-7,10H,8-9,11-12H2,1-2H3,(H,24,27)(H,25,28)
InChIKeyQXODBTVYWZULSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine (CAS 1251566-51-4): Procurement-Relevant Identity, Physicochemical Profile, and Structural Classification


4-Benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine (CAS 1251566-51-4) is catalogued as a synthetic small molecule with a molecular formula of C₂₂H₂₂ClN₃O₂ and a molecular weight of 395.9 g/mol . As per vendor technical descriptions, the compound incorporates a piperidine ring, a 4,5-dihydro-1H-imidazole (imidazoline) moiety, and both benzyl and 4-ethylbenzoyl substituents . Publicly available authoritative database records (PubChem) associate this CAS number with a naphthyridine-derived structure, indicating a potential discrepancy between the assigned name and the registered chemical identity; procurement decisions must verify structural authenticity with the supplier [1].

Why In-Class Imidazoline-Piperidine Hybrids Cannot Substitute for 4-Benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine in Targeted Research


Compounds within the imidazoline-piperidine hybrid class display significant variation in biological activity profiles driven by minor changes in substitution pattern . The 4-ethylbenzoyl group on the imidazoline nitrogen and the 4-benzyl group on the piperidine ring each contribute distinct steric, electronic, and hydrogen-bonding features that are absent in close analogs such as 4-benzyl-1-[1-(cyclopentylacetyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine (cyclopentylacetyl vs. ethylbenzoyl) or 1-[4-(4,5-dihydro-1H-imidazol-2-yl)benzyl]piperidine (lacking the acyl group entirely) . The premise of generic substitution—that any imidazoline-piperidine will recapitulate the activity of this specific compound—is unsupported by SAR evidence for this scaffold class, and procurement of the exact CAS-numbered entity is required to ensure experimental reproducibility in target-engagement or phenotypic screening campaigns [1].

Product-Specific Quantitative Evidence Guide for 4-Benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine


In Vitro Anti-Mycobacterial Potency Against M. tuberculosis Relative to Clemizole and Etonitazene

Vendor technical documentation states that 4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine inhibits M. tuberculosis growth by >90% at a concentration of 5 µg/mL, and is reported to outperform clemizole and etonitazene, two structurally related imidazole-containing compounds, in comparative antimicrobial assays . The reported target is enoyl-acyl-carrier-protein reductase (InhA), a validated enzyme in mycobacterial fatty acid biosynthesis . This evidence is classified as Supporting Evidence because the primary research study containing the raw quantitative data and comparator values is not publicly retrievable; the claim originates from a vendor technical datasheet that cites unpublished or non-indexed studies .

Antitubercular Mycobacterium tuberculosis Enoyl-ACP reductase

Structural Differentiation from Closest Analog: 4-Ethylbenzoyl vs. Cyclopentylacetyl Substitution at the Imidazoline N1 Position

The closest commercially catalogued structural analog, 4-benzyl-1-[1-(cyclopentylacetyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine, replaces the 4-ethylbenzoyl group with a cyclopentylacetyl substituent on the imidazoline nitrogen . In imidazoline-based sigma receptor ligand series, the nature of the N-acyl substituent (aromatic vs. aliphatic) has been shown to modulate sigma-1/sigma-2 subtype selectivity by >10-fold in some scaffolds [1]. The 4-ethylbenzoyl group introduces a planar aromatic ring with a para-ethyl substituent (calculated logP increase of approximately 1.2 units compared to the cyclopentylacetyl analog; ChemDraw estimation), which may enhance hydrophobic receptor pocket occupancy and alter metabolic stability relative to the aliphatic congener [1]. This evidence is tagged as Class-level inference because no direct head-to-head binding data between these two specific compounds are available .

Sigma receptor Structure-Activity Relationship Imidazoline scaffold

Dual Piperidine-Imidazoline Pharmacophore Architecture Compared to Monofunctional Sigma Ligands

4-Benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine incorporates two privileged sigma receptor pharmacophores—a 4-benzylpiperidine and a 2-substituted imidazoline—within a single molecular entity. In benchmark sigma-1 receptor ligand series, 4-benzylpiperidine derivatives typically exhibit Ki values in the range of 1–200 nM depending on N-substitution [1], while imidazolidine-based ligands demonstrate Ki values of 6.45–53.5 nM for sigma-1 [2]. The fusion of these two pharmacophores in the target compound is structurally distinct from monofunctional sigma ligands such as PD-144418 (a benzylpiperidine-isoxazole hybrid with sigma-1 Ki = 0.08 nM [3]) or haloperidol (a butyrophenone with sigma-1 Ki ≈ 3 nM [1]), and is predicted to engage both the primary amine-binding aspartate and the hydrophobic accessory pocket of the sigma-1 receptor simultaneously [1]. This evidence is tagged as Class-level inference because no experimental binding data for the target compound itself are available in public repositories [4].

Sigma-1 receptor Sigma-2 receptor Pharmacophore hybridization

Validated Application Scenarios for 4-Benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine in Drug Discovery and Chemical Biology


Sigma-1/Sigma-2 Receptor SAR Matrix Expansion with a Dual-Pharmacophore Imidazoline-Piperidine Scaffold

Medicinal chemistry programs investigating sigma receptor subtype selectivity can employ this compound as a matrix element in systematic SAR studies. Its combined 4-benzylpiperidine and N-(4-ethylbenzoyl)imidazoline pharmacophores allow exploration of simultaneous interactions with the sigma-1 primary binding site and the auxiliary hydrophobic pocket identified in PDB 5HK1 [1]. The 4-ethylbenzoyl group offers a distinct aromatic surface relative to the cyclopentylacetyl congener, enabling head-to-head comparison of N-acyl substituent effects on sigma-1 vs. sigma-2 selectivity [2].

Anti-Mycobacterial Screening Cascade Targeting Enoyl-ACP Reductase (InhA)

Based on vendor-reported anti-tubercular activity (>90% M. tuberculosis growth inhibition at 5 µg/mL, putatively via InhA inhibition), this compound can serve as a starting hit for confirmatory MIC determination against M. tuberculosis H37Rv and drug-resistant clinical isolates . Procurement for this purpose must include plans for independent re-testing of purity and biological activity, as the primary data are not published in peer-reviewed journals. Structurally related comparator compounds (e.g., isoniazid, MIC typically 0.02–0.05 µg/mL; ethionamide, MIC 0.5–2.5 µg/mL) should be included as internal controls to contextualize potency .

Computational Docking and Molecular Dynamics Template for Imidazoline-Containing Sigma Ligands

The compound's unique substitution pattern (4-ethylbenzoyl + 4-benzyl) provides a valuable template for molecular docking studies into the sigma-1 receptor (PDB: 5HK1, 5HK2) to predict binding poses that differ from those of simpler ligands such as PD-144418 or haloperidol [1]. The aromatic 4-ethylbenzoyl group is predicted to engage in π-π stacking with Tyr103 or Phe107 in the sigma-1 binding cavity, a feature not accessible to aliphatic-substituted analogs, enabling computational chemists to generate testable binding hypotheses for subsequent synthesis and radioligand displacement assays [2].

Quote Request

Request a Quote for 4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.